1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium is a complex organic compound notable for its diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. The compound features a unique molecular structure characterized by the presence of a cyano group, a hydroxyphenyl moiety, and a piperidinyl ring, which contribute to its reactivity and stability. Its molecular formula is C17H13N3O2, and it has garnered interest due to its potential biological activities and synthetic utility.
The compound can be synthesized from readily available precursors through a series of chemical reactions. Various sources provide insights into its synthesis and applications, including scientific literature and chemical databases.
1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium is classified as an organic compound with functionalities that include:
The synthesis of 1-[5-cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium typically involves several key steps:
These synthetic methods can be optimized for large-scale production, employing techniques such as continuous flow reactors to enhance yield and purity.
The molecular structure of 1-[5-cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C17H13N3O2 |
Molecular Weight | 310.30 g/mol |
IUPAC Name | 1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxo-3-piperidinyl]pyridinium |
InChI Key | OIOOAVQFVLVWMP-UHFFFAOYSA-O |
Canonical SMILES | C1=CC=N+C2C(C(C(=O)NC2=O)C#N)C3=CC=C(C=C3)F |
The compound's structural features include:
1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various acids or bases for hydrolysis. The products formed depend on reaction conditions such as temperature, solvent, and concentration.
The mechanism of action for 1-[5-cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium involves interactions with specific biological targets:
Research into its mechanism provides insights into potential therapeutic applications and helps elucidate how structural modifications could enhance efficacy or selectivity against particular targets.
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in polar solvents |
Melting Point | Not specified in available data |
1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium has several significant applications in scientific research:
This compound exemplifies the intersection of organic chemistry with biological applications, showcasing its relevance across multiple scientific disciplines.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5